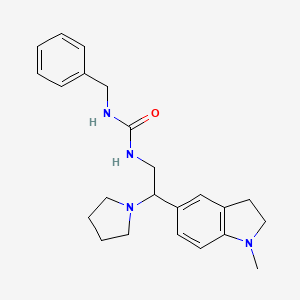

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Description

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic urea derivative featuring a benzyl group, a substituted indoline moiety, and a pyrrolidine ring. Its structure combines a urea backbone with aromatic and aliphatic heterocycles, which may influence bioavailability, binding affinity, and metabolic stability.

Properties

IUPAC Name |

1-benzyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O/c1-26-14-11-20-15-19(9-10-21(20)26)22(27-12-5-6-13-27)17-25-23(28)24-16-18-7-3-2-4-8-18/h2-4,7-10,15,22H,5-6,11-14,16-17H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHASIBSSWGJSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Indolinyl Intermediate : Starting from 1-methylindole, the indolinyl structure is formed through cyclization.

- Nucleophilic Substitution : The benzyl group and the pyrrolidinyl group are introduced via nucleophilic substitution reactions.

- Formation of Urea Linkage : The final step involves reacting with an isocyanate to form the urea linkage.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may play a role in various diseases.

- Receptor Binding : It exhibits binding affinity to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance:

- A study evaluated the cytotoxic effects of various urea derivatives against human cancer cell lines such as MCF-7 and HeLa. Results demonstrated that certain compounds induced apoptosis and inhibited cell proliferation effectively at low concentrations (IC50 values ranging from 0.37 to 0.95 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | Enzyme inhibition |

Neuroprotective Effects

In another study, compounds similar to this compound were tested for neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Functional Groups : The presence of specific functional groups, such as the indoline and pyrrolidine moieties, enhances binding affinity and biological efficacy.

- Substituent Variations : Modifications in the benzyl group have been shown to affect the potency of the compound against different biological targets.

Comparison with Similar Compounds

Indole-Pyrrole Hybrids ()

Compounds 41a and 41b (2-(1-Benzyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole and its isomer) share structural similarities with the target compound, particularly in their benzyl and pyrrole/indole motifs. Key differences include:

- Synthetic Yields : Compound 41a was synthesized in 95% yield, while 41b achieved 78%, highlighting the impact of substituent positioning on reaction efficiency .

- Isomer Ratios : 41a and 41b were obtained as major isomers (79:21 and 91:9 ratios, respectively), suggesting steric or electronic factors influence regioselectivity during synthesis .

| Compound | Yield (%) | Isomer Ratio | Molecular Formula |

|---|---|---|---|

| 41a | 95 | 79:21 | C₃₂H₂₇N₃O₂S |

| 41b | 78 | 91:9 | C₃₂H₂₇N₃O₂S |

Urea Derivatives ()

The urea derivative 25(1H-Benzoimidazol-5-yl)(cis-7-hydroxy-2,3,4,4a,9,9a-hexahydro-indenof2,1-bipyridin-1-yl)urea (Example 119) shares the urea backbone but replaces the benzyl-indoline-pyrrolidine system with a benzoimidazole-hexahydroindenopyridine scaffold. Key distinctions:

- Synthetic Method: The compound was synthesized using 1H-benzotriazole-5-carboxylic acid and a hexahydroindenopyridine derivative, achieving 65% yield with LC/MS confirmation (tR = 1.88 min, m/z = 333 [M+H]) .

- Bioactivity : While specific data for the target compound is unavailable, similar urea derivatives are often explored for kinase inhibition or antiviral activity .

Pharmacological and Physicochemical Properties

Quinoline-Based Analogues ()

The quinoline derivatives SzR-109 (C₂₁H₂₈N₄O₃) and its diethylamino variant (C₂₁H₃₀N₄O₂) differ in substituents but share the pyrrolidinylethyl moiety. Notable comparisons:

- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on structural complexity), whereas SzR-109 and its analog are 384.47 and 370.49 g/mol, respectively .

- The pyrrolidine and morpholine groups may enhance solubility compared to the target compound’s indoline system .

| Compound | Molecular Weight (g/mol) | Key Substituents | Bioactivity |

|---|---|---|---|

| SzR-109 | 384.47 | Morpholinomethyl, hydroxyquinoline | U937 cell stimulation |

| Diethylamino analog | 370.49 | Diethylamino, hydroxyquinoline | Not reported |

Crystallographic Data ()

The structurally related 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile features a pyrrolidine ring fused with indole. Crystallographic analysis reveals:

- Substituent Effects : The benzyl group at position 1 and the nitrile at position 2 may sterically hinder interactions compared to the target compound’s urea linkage .

Key Research Findings and Limitations

- Synthetic Challenges : The target compound’s indoline-pyrrolidine-urea system likely requires multi-step synthesis with moderate yields, akin to 41a/41b (78–95%) and Example 119 (65%) .

- Bioactivity Gaps : Direct pharmacological data for the target compound are absent, necessitating extrapolation from analogs. For instance, urea derivatives often exhibit kinase inhibition, while indole-pyrrole hybrids may target inflammatory pathways .

- Structural Optimization : Replacing the benzyl group with bulkier aryl systems (e.g., phenylsulfonyl in 41a/41b ) could enhance target selectivity but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.